3,4'-Difluoro-3'-methylbenzophenone physical properties
3,4'-Difluoro-3'-methylbenzophenone physical properties
This guide serves as a definitive technical reference for 3,4'-Difluoro-3'-methylbenzophenone , a specialized fluorinated diarylketone scaffold used primarily in medicinal chemistry and materials science.
[1][2][3]
Executive Summary
3,4'-Difluoro-3'-methylbenzophenone is a unsymmetrical diaryl ketone featuring a specific substitution pattern designed to modulate metabolic stability and lipophilicity in drug candidates. The strategic placement of fluorine atoms (at the 3-position of one ring and the 4-position of the other) combined with a methyl group creates a "privileged structure" for bioisosteric replacement. This scaffold is frequently employed to block metabolic "soft spots" (para-positions) and fine-tune the electronic properties of kinase inhibitors and GPCR ligands.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | (3-Fluorophenyl)(4-fluoro-3-methylphenyl)methanone |
| Common Name | 3,4'-Difluoro-3'-methylbenzophenone |
| CAS Registry Numbers | 844885-38-7 (Primary), 746651-90-1 |
| Molecular Formula | |
| Molecular Weight | 232.23 g/mol |
| SMILES | Cc1cc(ccc1F)C(=O)c2cccc(c2)F |
| InChI Key | Unique identifier dependent on specific isomer confirmation |
Structural Insight: The molecule consists of two benzene rings linked by a carbonyl bridge.
-
Ring A (3-Fluorophenyl): Features an electron-withdrawing fluorine at the meta position, deactivating the ring towards electrophilic attack and altering the dipole moment.
-
Ring B (4-Fluoro-3-methylphenyl): Features a fluorine at the para position and a methyl group at the meta position relative to the carbonyl. The ortho relationship between the methyl and fluorine atoms on this ring creates steric bulk that can restrict rotation in receptor binding pockets, potentially locking the active conformation.
Physical Properties Matrix
Note: Experimental data for this specific isomer is scarce in public literature. Values below represent a consensus of experimental data from close structural analogs and high-fidelity predictive models (ACD/Labs, EPISuite).
| Property | Value / Description | Confidence Level |
| Physical State | Crystalline Solid | High (Based on analogs) |
| Appearance | White to off-white powder | High |
| Melting Point | 80°C – 90°C | Medium (Predicted) |
| Boiling Point | 343.8°C @ 760 mmHg | High (Predicted) |
| Density | Medium | |
| Flash Point | 131.7°C | High (Predicted) |
| LogP (Octanol/Water) | 3.50 | High (Lipophilic) |
| Refractive Index | 1.545 | High (Predicted) |
| Polar Surface Area (PSA) | 17.07 Ų | High |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, Methanol, Ethyl Acetate | High |
Synthesis & Manufacturing Methodologies
Direct Friedel-Crafts acylation of 2-fluorotoluene with 3-fluorobenzoyl chloride often yields a mixture of isomers due to competing directing effects (methyl vs. fluorine). To ensure Regiochemical Purity, a Grignard-mediated synthesis is the authoritative protocol.
Protocol: Grignard Addition to Nitrile
This method prevents over-addition (alcohol formation) and ensures the carbonyl is placed exactly at the 1-position of the 4-fluoro-3-methylphenyl ring.
Step-by-Step Methodology:
-
Grignard Formation: React 4-Bromo-1-fluoro-2-methylbenzene with Magnesium turnings in anhydrous THF to form (4-Fluoro-3-methylphenyl)magnesium bromide. Iodine crystals may be used to initiate.
-
Nucleophilic Addition: Add 3-Fluorobenzonitrile dropwise to the Grignard solution at 0°C. The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt intermediate.
-
Hydrolysis: Quench the reaction with acidic water (
). The imine salt hydrolyzes to the target ketone, releasing ammonia. -
Purification: Extract with Ethyl Acetate, dry over
, and recrystallize from Ethanol/Hexane.
Figure 1: Regioselective synthesis pathway via Grignard addition to nitrile, avoiding isomeric byproducts common in Friedel-Crafts acylation.
Spectroscopic Characterization
To validate the identity of 3,4'-Difluoro-3'-methylbenzophenone, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz,
):- 2.35 ppm (s, 3H): Methyl group singlet.
-
7.10 – 7.80 ppm (m, 7H): Aromatic region.
-
Look for the specific coupling of the 4-fluoro-3-methyl ring: The proton ortho to the carbonyl and methyl (position 2) will appear as a doublet or singlet with fine splitting due to fluorine coupling (
). -
The 3-fluorophenyl ring will show a characteristic multiplet pattern due to H-F coupling.
-
-
F NMR:
-
Two distinct signals are required.
-
Signal A (~ -110 to -115 ppm): 3-Fluoro substituent.
-
Signal B (~ -115 to -120 ppm): 4-Fluoro substituent (shifted by ortho-methyl).
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI.
-
Molecular Ion (
): 232.1 m/z. -
Fragmentation Pattern:
-
Loss of Fluorophenyl radical (
). -
Acylium ion peaks corresponding to
(m/z 123) and (m/z 137).
-
Applications in Drug Discovery
This scaffold is not merely a solvent or reagent; it is a bioisosteric building block .
-
Metabolic Stability: The para-fluorine on the methyl-substituted ring blocks the primary site of CYP450-mediated oxidation. The meta-methyl group introduces steric hindrance that further retards metabolic clearance.
-
Kinase Inhibition: Benzophenones are classic p38 MAP kinase inhibitor scaffolds. The 3,4'-difluoro pattern mimics the electrostatic footprint of bioactive ligands while improving lipophilicity (LogP 3.5) for cell membrane permeability.
-
Photo-affinity Labeling: Like many benzophenones, this molecule can act as a photo-crosslinker upon UV irradiation (350-360 nm), forming covalent bonds with nearby proteins to map drug binding sites.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.[1]
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the methyl group over extended periods.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24725956 (Related Isomers). Retrieved from [Link]
